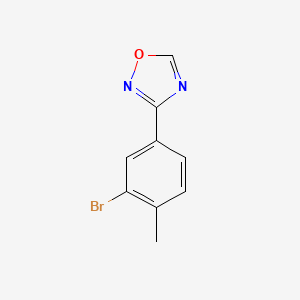
octahydro-1H-inden-1-one, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-inden-1-one, Mixture of diastereomers: is a chemical compound with the molecular formula C₉H₁₄O. It is also known by other names such as 1-Indanone, hexahydro-; 1-Hydrindanone; and Bicyclo [4.3.0]nonan-7-one . This compound is characterized by its bicyclic structure, which includes a ketone functional group. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
Mechanism of Action
- However, considering its structural similarity to other indole derivatives, it may modulate receptors, enzymes, or signaling pathways involved in various physiological processes .
- However, its indole-like structure suggests potential involvement in pathways related to inflammation, neurotransmission, or cell survival .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-inden-1-one typically involves the hydrogenation of 1-indanone. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) at elevated pressures and temperatures. The reaction conditions may vary, but a common setup includes a temperature range of 50-100°C and a pressure of 1-5 atmospheres.
Industrial Production Methods: In an industrial setting, the production of octahydro-1H-inden-1-one may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and robust catalysts allows for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydro-1H-inden-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group in octahydro-1H-inden-1-one can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like NaBH₄ or LiAlH₄ in solvents such as ethanol or ether.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Octahydro-1H-inden-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique bicyclic structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, octahydro-1H-inden-1-one derivatives are studied for their potential pharmacological properties. These compounds may exhibit activity against certain biological targets, making them candidates for drug development.
Industry: In the industrial sector, octahydro-1H-inden-1-one is used in the production of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
1-Indanone: A structurally related compound with a similar bicyclic framework but without the additional hydrogenation.
Hexahydroindanone: Another related compound with a different degree of hydrogenation.
Uniqueness: Octahydro-1H-inden-1-one is unique due to its fully hydrogenated bicyclic structure, which imparts distinct chemical and physical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications.
Properties
CAS No. |
29927-85-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroinden-1-one |
InChI |
InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h7-8H,1-6H2 |
InChI Key |
ATKSQUYIHKMKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCC2=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



